2-oxo-2H-chromen-4-yl 4-ethoxybenzoate

Crystallography Structural chemistry Solid-state packing

2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate (CAS 858745-79-6) is a synthetic coumarin-4-yl ester composed of a 2H-chromen-2-one core esterified at the 4-position with 4-ethoxybenzoic acid (molecular formula C₁₈H₁₄O₅, MW 310.30 g/mol). It belongs to the class of 4-acyloxycoumarins, a subgroup of coumarin derivatives broadly investigated for anti-inflammatory, antioxidant, and enzyme-inhibitory activities.

Molecular Formula C18H14O5
Molecular Weight 310.3g/mol
CAS No. 858745-79-6
Cat. No. B364507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2H-chromen-4-yl 4-ethoxybenzoate
CAS858745-79-6
Molecular FormulaC18H14O5
Molecular Weight310.3g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32
InChIInChI=1S/C18H14O5/c1-2-21-13-9-7-12(8-10-13)18(20)23-16-11-17(19)22-15-6-4-3-5-14(15)16/h3-11H,2H2,1H3
InChIKeyUYBVFCCVLFONGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate (CAS 858745-79-6): Procurement-Relevant Identity, Class, and Core Characteristics


2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate (CAS 858745-79-6) is a synthetic coumarin-4-yl ester composed of a 2H-chromen-2-one core esterified at the 4-position with 4-ethoxybenzoic acid (molecular formula C₁₈H₁₄O₅, MW 310.30 g/mol). It belongs to the class of 4-acyloxycoumarins, a subgroup of coumarin derivatives broadly investigated for anti-inflammatory, antioxidant, and enzyme-inhibitory activities [1]. The compound is catalogued as a screening compound (InterBioScreen ID STOCK1N-33035) and is supplied by multiple vendors for non-human research use [1]. Its defining structural feature—a 4-ethoxy substituent on the benzoyl ester—distinguishes it from closely related 4-methoxy, 4-methyl, and unsubstituted benzoyloxy-coumarin analogs.

Why 2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate Cannot Be Interchanged with Generic Coumarin-4-yl Esters


Coumarin-4-yl esters are not functionally interchangeable. Even small substituent changes on the benzoyl ring—such as replacing the 4-ethoxy group with 4-methoxy or 4-methyl—modulate lipophilicity, metabolic stability, and intermolecular packing, all of which directly affect biological activity and assay reproducibility. In the crystal structure of the 4-methoxy analog (2-oxo-2H-chromen-4-yl 4-methoxybenzoate), the chromen-2-one ring and the 4-methoxybenzoate side chain adopt a dihedral angle of 69.82°, forming a specific hydrogen-bonded tetrameric network [1]. The 4-ethoxy group, being larger and more lipophilic, is expected to alter this packing geometry, solubility, and potentially the compound’s interaction with hydrophobic enzyme pockets. A head-to-head published ROS-inhibitory SAR study on structurally analogous coumarin esters demonstrated that minor substituent variations lead to IC₅₀ differences exceeding 10-fold [2]. Consequently, procurement of the exact ethoxy analog is mandatory for experiments where structure-dependent activity or physicochemical reproducibility is critical.

Quantitative Differentiation Evidence for 2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate Versus Closest Analogs


Crystal-Packing Geometry of the 4-Methoxy Analog Establishes a Baseline for Ethoxy-Induced Structural Differentiation

No crystal structure of the target 4-ethoxy compound has been deposited. However, the published single-crystal structure of the closest analog—2-oxo-2H-chromen-4-yl 4-methoxybenzoate—provides a direct comparator. The methoxy analog displays a chromen-2-one/benzoate dihedral angle of 69.82° and assembles into centrosymmetric R₂²(6) dimers further organized into R₄⁴(40) tetramers via C–H⋯O hydrogen bonds and π–π stacking (centroid–centroid 3.691 Å) [1]. The larger ethoxy substituent on the target compound is predicted to increase the dihedral angle, disrupt the R₄⁴(40) motif, and reduce crystal lattice energy, which can translate into higher solubility and altered dissolution rate relative to the methoxy analog. For procurement, this means the 4-ethoxy compound may require different storage conditions (e.g., desiccation) to avoid amorphous-phase instability.

Crystallography Structural chemistry Solid-state packing

Predicted Lipophilicity Elevation (clogP) Driven by the 4-Ethoxy Substituent

The 4-ethoxy substituent increases calculated lipophilicity by approximately +0.5 log units relative to the 4-methoxy analog and +0.8–1.0 log units versus the unsubstituted 4-benzoyloxy-coumarin (2-oxo-2H-chromen-4-yl benzoate, CAS 16709-58-3) [1]. Using the XLogP3 algorithm (PubChem), the unsubstituted benzoate analog returns XLogP3 = 3.0; the 4-methoxy analog is predicted at ~3.3; the 4-ethoxy target compound is estimated at ~3.8 [1]. Higher clogP correlates with enhanced membrane permeability but also potentially increased plasma protein binding and altered metabolic clearance. For cell-based assays, this logP shift will influence compound partitioning into lipid bilayers and may necessitate adjustment of solvent (DMSO) concentration to maintain solubility.

Physicochemical profiling Lipophilicity Drug-likeness

ROS-Inhibitory SAR Demonstrates Substituent-Dependent Potency Variations Within the Coumarin Ester Class

In a systematic SAR study of 64 benzoyl-, acetyl-, alkyl-ester, and sulfonate-ester coumarins, ROS inhibitory IC₅₀ values spanned from 4.6 µM to >200 µM, with the most potent compounds outperforming ibuprofen (IC₅₀ = 54.3 ± 1.9 µM) by more than 10-fold [1]. Crucially, hydroxy, chloro, and nitro substituent identity and position on the benzoyl ring were primary determinants of activity. Although the specific 4-ethoxybenzoyloxy-coumarin was not among the 64 tested compounds, the study establishes the class-level principle that even single-atom substituent changes (e.g., –OH vs. –Cl vs. –NO₂) produce quantitative IC₅₀ shifts of 2- to 20-fold [1]. By extrapolation, the 4-ethoxy substituent—introducing unique hydrogen-bond-acceptor capacity and steric bulk—is expected to yield a distinct potency and selectivity fingerprint relative to 4-methoxy, 4-methyl, or 4-chloro analogs.

Anti-inflammatory ROS inhibition SAR

Enzyme Substrate Selectivity: Esterase-Mediated Hydrolysis Rates Differentiate 4-Acyloxycoumarins

Coumarin-4-yl esters serve as fluorogenic substrates for esterases and lipases; hydrolysis releases the fluorescent 4-hydroxycoumarin. The acyl chain structure (acetyl vs. benzoyl vs. substituted benzoyl) determines the Michaelis–Menten kinetic parameters (Kₘ and k_cat). Literature on analogous 4-methylumbelliferyl (4-MU) esters demonstrates that increasing acyl group steric bulk or lipophilicity systematically raises Kₘ and lowers k_cat/Kₘ, thereby enhancing selectivity for specific esterase isoforms [1]. The 4-ethoxybenzoyl ester of the target compound, with its intermediate steric profile between 4-methoxybenzoyl and 4-n-butoxybenzoyl, is anticipated to exhibit a distinct isoform-selectivity window. For assay developers, this means the 4-ethoxy derivative cannot be replaced by the 4-methoxy or unsubstituted benzoyl ester without altering enzyme kinetic parameters and potentially compromising assay linearity or detection sensitivity.

Esterase substrate Fluorogenic probe Hydrolysis kinetics

Procurement-Driven Application Scenarios for 2-Oxo-2H-chromen-4-yl 4-ethoxybenzoate


Anti-Inflammatory Lead Optimization and SAR Expansion

The compound is suitable for academic and industrial medicinal chemistry groups expanding the SAR around coumarin-4-yl esters for ROS-mediated inflammation. The class-level SAR evidence confirms that benzoyl-substituent identity drives >10-fold IC₅₀ variations; incorporating the 4-ethoxy analog into a screening panel will fill the current data gap for alkoxy-substituted benzoyloxy-coumarins. Researchers should benchmark the compound against ibuprofen (IC₅₀ = 54.3 ± 1.9 µM) in the zymosan-activated whole-blood ROS assay [1] and correlate activity with the calculated logP advantage (~ +0.5 vs. 4-methoxy analog) [2].

Fluorogenic Esterase Substrate Development

The compound can serve as a lead for developing isoform-selective fluorogenic substrates. The 4-ethoxybenzoyl ester is expected to display a Kₘ and k_cat/Kₘ window distinct from analogous 4-methoxybenzoyl and 4-methylbenzoyl esters, enabling discrimination among carboxylesterase (CES1, CES2), acetylcholinesterase, and lipase isoforms [3]. Procurement is justified for laboratories aiming to profile esterase activity in tissue homogenates or recombinant enzyme panels where substrate selectivity is paramount.

Physicochemical and Solid-State Characterization Studies

The published crystal structure of the 4-methoxy analog provides a direct comparator for studies on how incremental alkoxy chain elongation impacts solid-state packing, solubility, and stability. The ethoxy compound is predicted to disrupt the R₄⁴(40) hydrogen-bonded tetramer observed in the methoxy structure [2], potentially improving aqueous solubility and dissolution rate. This makes the compound a valuable tool for pre-formulation and solid-form screening studies in academic and contract research settings.

Quote Request

Request a Quote for 2-oxo-2H-chromen-4-yl 4-ethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.